
1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a 3-chloro-4-fluorophenyl group
Méthodes De Préparation
The synthesis of 1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable pyrrolidinone precursor. One common method involves the use of N-methylpyrrolidinone (NMP) as a solvent and a base such as potassium carbonate to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound with high purity. These methods often utilize automated systems to control reaction conditions and ensure consistent product quality.
Analyse Des Réactions Chimiques
1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents such as potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic systems.
Applications De Recherche Scientifique
1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)pyrrolidine: This compound lacks the carbonyl group present in the pyrrolidinone ring, which may affect its reactivity and biological activity.
3-Chloro-4-fluorophenylboronic acid: This compound contains a boronic acid group instead of the pyrrolidinone ring, leading to different chemical properties and applications.
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: This compound is more complex and is used as a tyrosine kinase inhibitor in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinone ring, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9ClFNO |
|---|---|
Poids moléculaire |
213.63 g/mol |
Nom IUPAC |
1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9ClFNO/c11-8-6-7(3-4-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |
Clé InChI |
PEUHMJFLONKQQA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C2=CC(=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


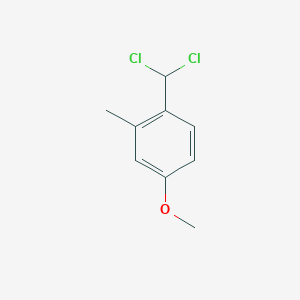
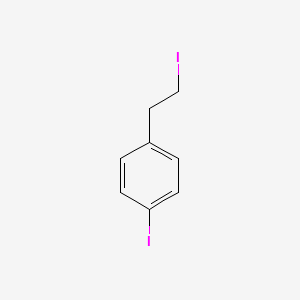
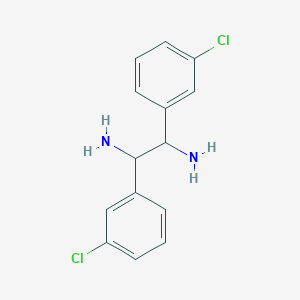

![6-Bromofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B13690443.png)


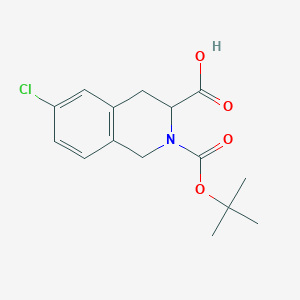

![2-[5-Methyl-2-(p-tolylamino)phenyl]-2-propanol](/img/structure/B13690484.png)

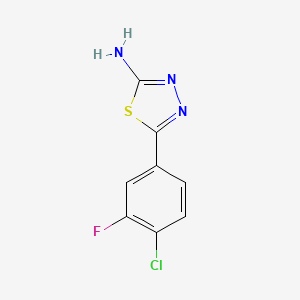
![(2R,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13690503.png)
![2,6-Dioxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13690511.png)
